molecular formula C17H29Si2 B14591180 (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl CAS No. 61211-91-4

(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl

Cat. No.: B14591180
CAS No.: 61211-91-4
M. Wt: 289.6 g/mol
InChI Key: GPONNCPXRNGJDJ-UHFFFAOYSA-N
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Description

(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl is a complex organosilicon compound This compound features a unique structure that combines a dimethylbutenyl group, a methyl group, and a trimethylsilyl-substituted phenyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl typically involves multiple steps:

    Formation of the Dimethylbutenyl Group: This can be achieved through the alkylation of a suitable precursor, such as 2,3-dimethylbut-3-en-1-ol, using a strong base like sodium hydride (NaH) and an alkyl halide.

    Attachment of the Trimethylsilyl-Substituted Phenyl Group: This step involves the reaction of a trimethylsilyl-substituted phenyl halide with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.

    Coupling with Silicon: The final step is the coupling of the dimethylbutenyl and trimethylsilyl-substituted phenyl groups with a silicon source, such as chlorosilane, under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of reduced silanes

    Substitution: Formation of substituted organosilicon compounds

Scientific Research Applications

(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl involves its interaction with molecular targets through its functional groups. The silicon atom can form strong bonds with various elements, facilitating the formation of stable complexes. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate biological pathways. The dimethylbutenyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethylbut-3-en-1-yl)(methyl)phenylsilyl: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methylphenyl]silyl: Similar structure but without the trimethylsilyl substitution, affecting its chemical properties.

    (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-trimethylsilylphenyl]silyl: Contains a trimethylsilyl group but differs in the position of substitution on the phenyl ring.

Uniqueness

The presence of the trimethylsilyl group in (2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds

Properties

CAS No.

61211-91-4

Molecular Formula

C17H29Si2

Molecular Weight

289.6 g/mol

InChI

InChI=1S/C17H29Si2/c1-13(2)15(4)12-18(5)16-10-9-14(3)11-17(16)19(6,7)8/h9-11,15H,1,12H2,2-8H3

InChI Key

GPONNCPXRNGJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[Si](C)CC(C)C(=C)C)[Si](C)(C)C

Origin of Product

United States

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